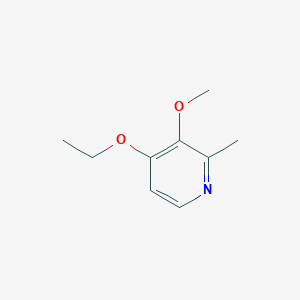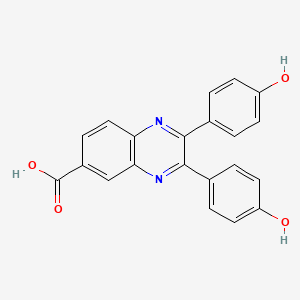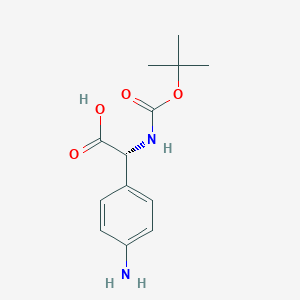
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino-acetic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group on the phenyl ring using a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and as a probe in drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R)-Aminohexadecanoic acid: A long-chain fatty acid with distinct biological roles.
Uniqueness
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2R)-2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
HAKACKSZUHLWQM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


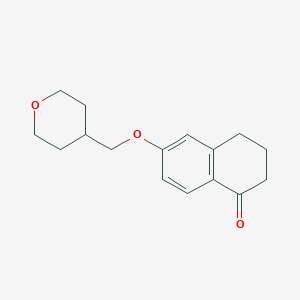
![4,10-dihydro-9H-furo[2,3-e]pyrrolo[1,2-a][1,4]diazepin-9-one](/img/structure/B8296002.png)
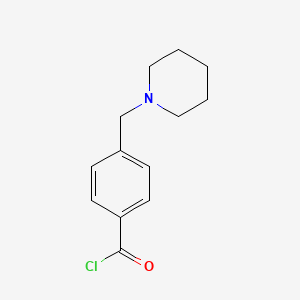

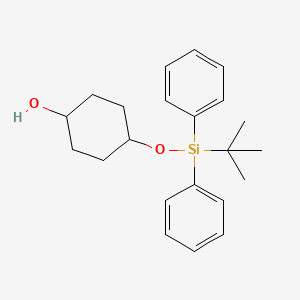
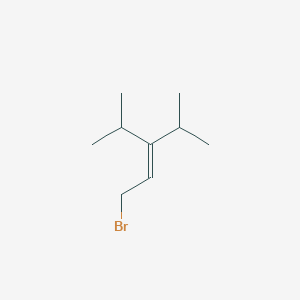
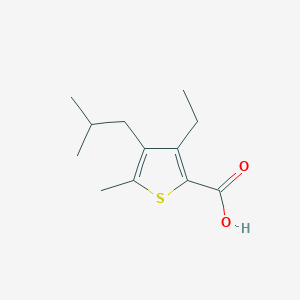
![1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine](/img/structure/B8296025.png)
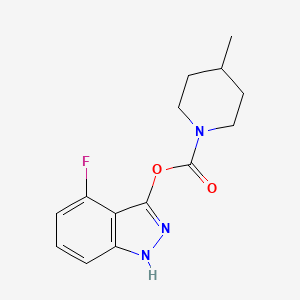
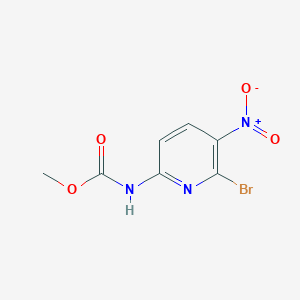
![N-[3-(2-Fluorophenyl)acryloyl]-O4-Methyl-L-Tyrosine](/img/structure/B8296039.png)
